molecular formula C29H23FN2O3 B15154528 N-[(E)-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene]-2-(4-methylphenyl)-1,3-benzoxazol-5-amine

N-[(E)-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene]-2-(4-methylphenyl)-1,3-benzoxazol-5-amine

Cat. No.: B15154528
M. Wt: 466.5 g/mol
InChI Key: YBOKOJPHLUSUQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-{4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl}-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]methanimine is a complex organic compound characterized by its unique structural features. This compound contains multiple aromatic rings, methoxy groups, and a fluorophenyl moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-{4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl}-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]methanimine typically involves multi-step organic reactions. The process starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution: Introduction of the fluorophenyl group via nucleophilic substitution reactions.

    Methoxylation: Addition of methoxy groups through methylation reactions.

    Condensation Reactions: Formation of the benzoxazole ring through condensation reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-1-{4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl}-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]methanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

(E)-1-{4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl}-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]methanimine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-1-{4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl}-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]methanimine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-{4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl}-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]methanimine stands out due to its unique combination of functional groups and aromatic rings, which confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C29H23FN2O3

Molecular Weight

466.5 g/mol

IUPAC Name

1-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]methanimine

InChI

InChI=1S/C29H23FN2O3/c1-19-7-10-21(11-8-19)29-32-25-16-23(12-14-26(25)35-29)31-17-20-9-13-27(28(15-20)33-2)34-18-22-5-3-4-6-24(22)30/h3-17H,18H2,1-2H3

InChI Key

YBOKOJPHLUSUQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC(=C(C=C4)OCC5=CC=CC=C5F)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.